(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester (2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 74581-23-0
VCID: VC8031796
InChI: InChI=1S/C12H14N2O3/c1-17-12(16)14-10-9-5-3-2-4-8(9)6-7-13-11(10)15/h2-5,10H,6-7H2,1H3,(H,13,15)(H,14,16)
SMILES: COC(=O)NC1C2=CC=CC=C2CCNC1=O
Molecular Formula: C12H14N2O3
Molecular Weight: 234.25 g/mol

(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester

CAS No.: 74581-23-0

Cat. No.: VC8031796

Molecular Formula: C12H14N2O3

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester - 74581-23-0

Specification

CAS No. 74581-23-0
Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
IUPAC Name methyl N-(4-oxo-1,2,3,5-tetrahydro-3-benzazepin-5-yl)carbamate
Standard InChI InChI=1S/C12H14N2O3/c1-17-12(16)14-10-9-5-3-2-4-8(9)6-7-13-11(10)15/h2-5,10H,6-7H2,1H3,(H,13,15)(H,14,16)
Standard InChI Key CDXGBTHUBAPZAG-UHFFFAOYSA-N
SMILES COC(=O)NC1C2=CC=CC=C2CCNC1=O
Canonical SMILES COC(=O)NC1C2=CC=CC=C2CCNC1=O

Introduction

Chemical Structure and Nomenclature

The core structure of (2-Oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)-carbamic acid methyl ester consists of a benzazepine scaffold—a bicyclic system comprising a benzene ring fused to an azepine ring (a seven-membered ring containing one nitrogen atom). The azepine ring is partially saturated, with ketone and carbamate substituents at the 1- and 2-positions, respectively. The carbamate group is esterified with a methyl group, contributing to the compound’s hydrophobicity .

Systematic IUPAC Name:
Methyl N-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate

Synonyms:

  • 1-Methoxycarbonylamino-1,2,3,4,5-pentahydro-3-benzazepine-2-one

  • Methyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate

  • Carbamic acid, (2,3,4,5-tetrahydro-2-oxo-1H-3-benzazepin-1-yl)-, methyl ester .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. A plausible route begins with the cyclization of an appropriately substituted benzazepine precursor. For example, a primary amine intermediate may undergo carbamoylation with methyl chloroformate, followed by oxidation to introduce the ketone moiety. Reaction conditions often require anhydrous solvents (e.g., tetrahydrofuran or dichloromethane) and catalysts such as triethylamine to facilitate carbamate formation .

Industrial Scalability

Industrial production emphasizes cost efficiency and yield optimization. Continuous-flow reactors and automated purification systems (e.g., chromatography or crystallization) are employed to ensure high purity (>95%). Key challenges include controlling stereochemistry during ring closure and minimizing side reactions at the reactive ketone group .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₄N₂O₃
Molecular Weight234.25 g/mol
CAS Registry Number74581-23-0
Purity (Commercial)≥95%
Melting PointNot reportedN/A
SolubilityLikely soluble in DMSO, DMFInferred

The absence of reported melting points and solubility data underscores the need for further experimental characterization. Computational models predict moderate lipophilicity (LogP ≈ 2.1), suggesting permeability across biological membranes .

SupplierLocationPurityCatalog ID
Alchem Pharmtech, Inc.United States95%N/A
Hefei Hirisun PharmatechChina95%N/A
Achemblock CorporationGlobal95%S88380

Pricing and bulk availability vary by supplier, with typical quantities ranging from milligrams to kilograms for research purposes .

Future Directions and Research Gaps

Critical areas for further investigation include:

  • Stereochemical Control: Developing asymmetric synthesis methods to access enantiopure forms.

  • Biological Screening: Evaluating in vitro and in vivo activity against disease-relevant targets.

  • Stability Studies: Assessing hydrolytic stability under physiological conditions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator